molecular formula C12H18N2O2 B13986801 (r)-3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid

(r)-3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid

Cat. No.: B13986801
M. Wt: 222.28 g/mol
InChI Key: UBHBWFINVWXKBO-SNVBAGLBSA-N
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Description

®-3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid is a chiral compound with significant potential in various scientific fields. This compound features an amino group, a dimethylamino-substituted benzyl group, and a propanoic acid moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid typically involves multi-step organic reactions. One common method includes the alkylation of a suitable benzylamine derivative with a propanoic acid precursor under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as increased efficiency, better control over reaction conditions, and scalability. The use of continuous flow reactors can also enhance the sustainability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, ®-3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid is used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable for studying stereochemistry and enantioselective reactions.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its unique structural features.

Medicine

In medicine, ®-3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid has potential applications in drug development. Its structural components can be modified to create analogs with therapeutic properties.

Industry

Industrially, this compound can be used in the synthesis of specialty chemicals and materials. Its versatility allows for applications in various sectors, including pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of ®-3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid involves its interaction with specific molecular targets. The amino and dimethylamino groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. The propanoic acid moiety can participate in acid-base reactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

  • ®-3-Amino-2-(4-methylamino)benzyl)propanoic acid
  • ®-3-Amino-2-(4-ethylamino)benzyl)propanoic acid
  • ®-3-Amino-2-(4-(dimethylamino)phenyl)propanoic acid

Uniqueness

What sets ®-3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both amino and dimethylamino groups allows for diverse interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

(2R)-2-(aminomethyl)-3-[4-(dimethylamino)phenyl]propanoic acid

InChI

InChI=1S/C12H18N2O2/c1-14(2)11-5-3-9(4-6-11)7-10(8-13)12(15)16/h3-6,10H,7-8,13H2,1-2H3,(H,15,16)/t10-/m1/s1

InChI Key

UBHBWFINVWXKBO-SNVBAGLBSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)C[C@H](CN)C(=O)O

Canonical SMILES

CN(C)C1=CC=C(C=C1)CC(CN)C(=O)O

Origin of Product

United States

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